

Technical Guide: Structural Elucidation of N-(1-methylethyl)-2-naphthalenecarboxamide

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Compound of Interest

Compound Name: 2-Naphthalenecarboxamide, N-(1-methylethyl)-

CAS No.: 64141-94-2

Cat. No.: B5733202

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Executive Summary

This guide details the structural characterization of N-(1-methylethyl)-2-naphthalenecarboxamide (also known as N-isopropyl-2-naphthamide). This compound, with the molecular formula

and a molecular weight of 213.28 g/mol, serves as a critical reference standard in the analysis of naphthyl-derived metabolic intermediates and kinase inhibitor fragments.

The elucidation strategy prioritizes a self-validating workflow:

- Synthesis & Isolation: Establishing a clean baseline.
- Mass Spectrometry: Confirming the molecular formula and diagnostic substructures.^{[1][2]}
- Vibrational Spectroscopy (IR): Validating the secondary amide functionality.

- Nuclear Magnetic Resonance (NMR): The definitive confirmation of regiochemistry (2-substitution vs. 1-substitution).

Synthetic Origin & Purity Assessment

To ensure the analytical data reflects the target structure, the compound is best accessed via a Schotten-Baumann reaction. This provides a high-purity reference standard free from regiochemical isomers.

Optimized Synthesis Protocol

- Reagents: 2-Naphthoyl chloride (1.0 eq), Isopropylamine (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).
- Procedure:
 - Dissolve 2-naphthoyl chloride in anhydrous DCM at 0°C.
 - Add isopropylamine dropwise, followed by triethylamine to scavenge HCl.
 - Stir at room temperature for 2 hours.
 - Wash with 1N HCl (remove unreacted amine) and sat. (remove acid).
 - Recrystallize from Ethanol/Water.

Purity Validation (HPLC-UV)

Before spectral analysis, purity must be

to prevent impurity peaks (e.g., 2-naphthoic acid) from complicating the NMR integration.

- Column: C18 Reverse Phase.
- Mobile Phase: Acetonitrile/Water (Gradient).
- Detection: 254 nm (Strong naphthalene absorption).

Mass Spectrometry: Fragmentation Logic

Mass spectrometry provides the first "fingerprint" of the molecule. For this amide, Electrospray Ionization (ESI) in Positive Mode is the standard.

Primary Ionization

- Observed Ion:

m/z.

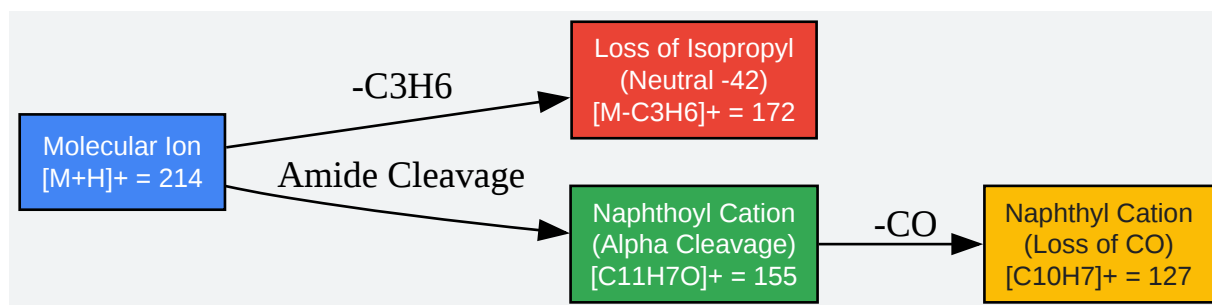
- Adducts:

m/z (common in glass capillaries).

Diagnostic Fragmentation (MS/MS)

Fragmentation patterns are critical for distinguishing the N-alkyl group from the aromatic core.

- Fragment A (m/z 171): Loss of the isopropyl group (propene neutral loss, -42 Da) via McLafferty-like rearrangement or simple inductive cleavage.
- Fragment B (m/z 155) - The "Anchor":
-cleavage at the amide bond yields the 2-naphthoyl cation (). This is the most abundant and diagnostic ion, confirming the carbonyl is attached to the ring.
- Fragment C (m/z 127): Subsequent loss of CO (-28 Da) from the naphthoyl cation yields the naphthyl cation ().



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Figure 1: ESI-MS/MS Fragmentation Pathway for N-isopropyl-2-naphthamide.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is used here specifically to confirm the Secondary Amide nature of the linkage.[3]

Frequency ()	Assignment	Structural Insight
3280 - 3300	N-H Stretch	Sharp band indicates non-H-bonded or secondary amide.
3050	C-H Stretch (Ar)	Aromatic ring protons.
2960 - 2870	C-H Stretch (Alk)	Isopropyl methyl/methine groups.[3]
1640 - 1650	Amide I (C=O)	Strongest diagnostic band. Lower freq. due to conjugation with naphthalene.
1540 - 1550	Amide II (N-H Bend)	Confirms secondary amide (absent in tertiary amides).

Nuclear Magnetic Resonance (NMR) - The Core Analysis

This section provides the definitive proof of structure. All data assumes

or

as solvent.

H NMR (Proton) Assignment

The spectrum is divided into two distinct regions: the aliphatic side chain and the aromatic naphthalene system.

Experimental Protocol: Dissolve 5-10 mg of sample in 0.6 mL

.

is preferred over

to clearly visualize the Amide N-H proton, which often broadens or exchanges in chloroform.

Data Table (

, 400 MHz):

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
NH	8.50	Doublet (broad)	1H		Amide proton coupling to CH.
H-1	8.45	Singlet (d)	1H		Key Regio-marker. Isolated between C2 and C8a.
H-3	7.95	dd	1H		Ortho to carbonyl, meta to H-1.
H-4	8.02	Doublet	1H		Ortho to H-3.
H-5,8	7.90 - 8.00	Multiplet	2H	-	"Roofing" effect common in naphthalenes.
H-6,7	7.55 - 7.60	Multiplet	2H	-	Distal ring protons.
CH (iPr)	4.15	Septet	1H		Methine coupled to 6 methyl protons.
(iPr)	1.20	Doublet	6H		Equivalent methyl groups.

C NMR Assignment

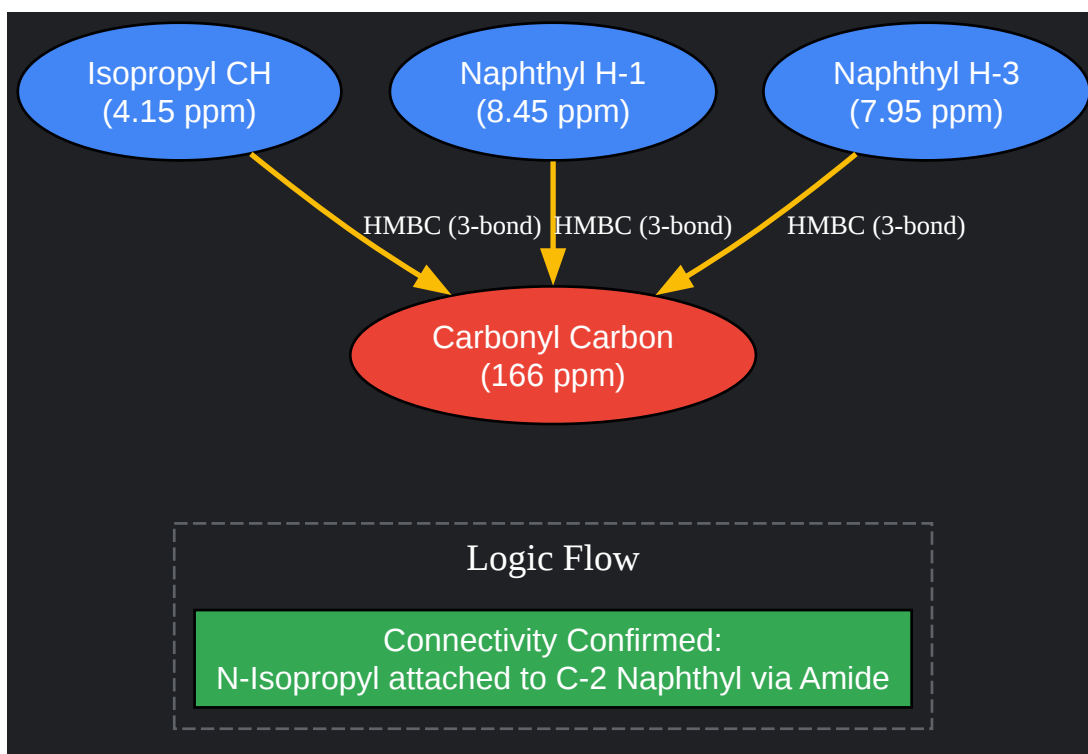
Expect 14 distinct carbon signals (unless symmetry makes the naphthalene carbons equivalent, which is not the case here, or the methyls are equivalent).

- Carbonyl (C=O): ~166.0 ppm.
- Aromatic C-ipso (C-2, C-4a, C-8a): 130-135 ppm region.
- Aromatic C-H: 123-129 ppm region.
- Aliphatic CH: ~41.5 ppm.
- Aliphatic
: ~22.5 ppm.

2D NMR: The Connectivity Proof (HMBC)

To prove the isopropyl group is attached to the naphthalene via the amide, we rely on HMBC (Heteronuclear Multiple Bond Correlation).

- Critical Correlation 1: The Isopropyl CH proton (4.15 ppm) will show a strong cross-peak to the Carbonyl Carbon (166 ppm).
- Critical Correlation 2: The H-1 (Singlet) and H-3 (Doublet) aromatic protons will also show cross-peaks to the same Carbonyl Carbon (166 ppm).
- Conclusion: This "triangulates" the carbonyl group, proving it links the N-isopropyl amine to the C-2 position of the naphthalene ring.



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Figure 2: HMBC Correlations establishing the amide linkage.

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